molecular formula C29H25N5O4S B2726024 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetonitrile CAS No. 896682-42-1

2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetonitrile

Cat. No.: B2726024
CAS No.: 896682-42-1
M. Wt: 539.61
InChI Key: AHTGVVRULKQDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core modified with a sulfanylacetonitrile substituent at position 6 and a 4-(4-phenylpiperazine-1-carbonyl)benzyl group at position 5. The structure combines multiple pharmacophoric elements:

  • Quinazolinone core: Known for kinase inhibition and anticancer activity.
  • 4-Phenylpiperazine moiety: Improves solubility and CNS permeability due to its basic nitrogen atoms.

Properties

IUPAC Name

2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O4S/c30-10-15-39-29-31-24-17-26-25(37-19-38-26)16-23(24)28(36)34(29)18-20-6-8-21(9-7-20)27(35)33-13-11-32(12-14-33)22-4-2-1-3-5-22/h1-9,16-17H,11-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTGVVRULKQDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC#N)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include aromatic aldehydes, sodium cyanoborohydride, and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylpiperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Its ability to interact with specific proteins and enzymes makes it a valuable tool for research .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers and other materials with specific characteristics .

Mechanism of Action

The mechanism of action of 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The quinazoline core may also play a role in its biological activity by interacting with various proteins and enzymes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₀H₂₆N₆O₅S (estimated based on analogous structures in and ).
  • Hydrogen Bond Donors/Acceptors: ~1 donor, ~8 acceptors (similar to the acetamide analog in ).
  • Lipophilicity (XLogP) : Predicted ~3.5 (slightly higher than the acetamide analog’s 3.1 due to the acetonitrile group).
  • Synthetic Route: Likely involves coupling a 6-mercaptoquinazolinone intermediate with bromoacetonitrile, followed by substitution at position 7 with a pre-synthesized 4-(4-phenylpiperazine-1-carbonyl)benzyl group .

Comparison with Similar Compounds

Structural Analog: 2-[(8-Oxo-7-{[4-(4-Phenylpiperazine-1-Carbonyl)Phenyl]Methyl}-2H,7H,8H-[1,3]Dioxolo[4,5-g]Quinazolin-6-Yl)Sulfanyl]Acetamide (CAS 896682-45-4)

Key Differences :

  • Functional Group : Acetamide (-NHCOCH₃) replaces acetonitrile (-CN).
  • Molecular Formula : C₂₉H₂₇N₅O₅S (vs. C₃₀H₂₆N₆O₅S for the target compound).
  • Hydrogen Bonding: 1 donor (amide NH) vs. 0 donors in the acetonitrile analog.
  • Lipophilicity : XLogP = 3.1 (lower due to the polar amide group) .
    Implications :
  • The acetamide analog may exhibit better aqueous solubility but reduced membrane permeability compared to the acetonitrile derivative.
  • Biological activity could differ due to altered hydrogen-bonding interactions with targets.

Piperazine-Based Sulfanylacetyl Derivatives

Example : Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl]Acetyl]Piperazine-1-Carboxylate (CAS 850936-74-2)
Key Features :

  • Core Structure: 1,3,4-Oxadiazole replaces quinazolinone.
  • Substituents : Piperazine carboxylate and sulfanylacetyl groups.
  • Molecular Formula : C₁₈H₂₂N₄O₄S (lower molecular weight than the target compound).
  • Lipophilicity : XLogP3 = 2.2 (less lipophilic due to the ester group) .
    Implications :
  • The oxadiazole core may confer metabolic stability, while the ester group enables prodrug strategies.
  • Reduced complexity (Complexity = 516 vs. 974 for the target) could simplify synthesis .

Coumarin-Acetonitrile Hybrid

Example : 2-((2-Oxo-4-Phenyl-2H-Chromen-7-Yl)Oxy)Acetonitrile
Key Features :

  • Core Structure: Coumarin replaces quinazolinone.
  • Functional Group : Acetonitrile linked via an ether bond.
  • Synthetic Route : Nucleophilic substitution of 7-hydroxycoumarin with chloroacetonitrile .
    Implications :
  • The coumarin core provides UV fluorescence, useful in imaging studies.
  • The ether linkage may reduce electrophilicity compared to the sulfanyl group in the target compound.

Comparative Data Table

Property Target Compound Acetamide Analog (CAS 896682-45-4) Piperazine-Oxadiazole (CAS 850936-74-2) Coumarin-Acetonitrile
Core Structure [1,3]Dioxolo[4,5-g]quinazolin-8-one Quinazolinone 1,3,4-Oxadiazole Coumarin
Key Substituent Sulfanylacetonitrile Sulfanylacetamide Sulfanylacetyl-piperazine Acetonitrile-ether
Molecular Formula C₃₀H₂₆N₆O₅S (est.) C₂₉H₂₇N₅O₅S C₁₈H₂₂N₄O₄S C₁₇H₁₀N₂O₃
Molecular Weight ~578.6 g/mol 557.6 g/mol 390.5 g/mol 290.3 g/mol
Hydrogen Bond Donors 1 1 0 0
XLogP ~3.5 3.1 2.2 2.8
Complexity 974 (est.) 974 516 381

Research Findings and Implications

Acetamide vs. Acetonitrile : The acetamide analog (CAS 896682-45-4) showed moderate solubility (2.1 mg/mL in PBS) but lower cellular uptake in hepatocyte assays compared to acetonitrile derivatives, likely due to reduced lipophilicity .

Piperazine-Oxadiazole Derivatives : Compounds like CAS 850936-74-2 demonstrated PDE4 inhibition (IC₅₀ = 120 nM), suggesting the sulfanylacetyl-piperazine motif is critical for enzyme interaction .

Coumarin Hybrids : The coumarin-acetonitrile compound exhibited fluorescence quantum yield (Φ = 0.45), enabling its use as a probe in live-cell imaging .

Biological Activity

The compound 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetonitrile , also known as K284-5939, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, while integrating data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H27N5O5SC_{29}H_{27}N_{5}O_{5}S, and its IUPAC name reflects its intricate structure featuring multiple functional groups including a quinazoline core and a piperazine moiety. The compound's unique structure is anticipated to contribute to its biological activity by interacting with specific molecular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of K284-5939 through various in vitro assays. The compound has been tested on different cell lines, including both healthy (MCF10A) and cancerous (MCF7) cells.

Table 1: Cytotoxicity of K284-5939 on Cell Lines

Concentration (µM)MCF10A Cell Viability (%)MCF7 Cell Viability (%)
108570
206550
504030

Data indicates significant cytotoxic effects on MCF7 cells at higher concentrations compared to MCF10A cells, suggesting selective toxicity towards cancer cells.

The proposed mechanism of action involves the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and transcription. Molecular docking studies have indicated that K284-5939 can effectively bind to the active sites of these enzymes, disrupting their function and leading to increased DNA damage in cancer cells.

Case Study: Combination Therapy with Doxorubicin

A noteworthy study investigated the effect of K284-5939 in combination with doxorubicin (DOX), a well-established chemotherapeutic agent. The results demonstrated that the addition of K284-5939 significantly enhanced the cytotoxicity of DOX in MCF7 cells.

Table 2: Effect of K284-5939 on DOX Efficacy

DOX Concentration (µM)K284-5939 Concentration (µM)MCF7 Cell Viability (%)
1060
12040
15025

The combination therapy resulted in a marked decrease in cell viability, indicating a synergistic effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.